An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
CAS Number: 1217500-59-8
This technical guide provides a comprehensive overview of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals. This document details the compound's properties, a representative synthesis protocol, and its significant applications, particularly in the development of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions.
Compound Properties
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a bifunctional molecule featuring an indole scaffold protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1217500-59-8 | [1] |
| Molecular Formula | C₁₃H₁₅BBrNO₄ | [1] |
| Molecular Weight | 339.98 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis
Experimental Protocol: Synthesis via N-Protection and Lithiation-Borylation
This protocol is a representative procedure based on established methods for the synthesis of indolylboronic acids.
Step 1: N-Protection of 6-bromo-1H-indole
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Dissolve 6-bromo-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
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Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.
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Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to introduce the Boc protecting group.
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Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Purify the resulting 6-bromo-1-(tert-butoxycarbonyl)-1H-indole by column chromatography.
Step 2: Lithiation and Borylation
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Dissolve the N-Boc-6-bromoindole in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), dropwise to the solution. The lithium base will selectively deprotonate the C2 position of the indole ring.
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Stir the reaction mixture at -78°C for a specified time (e.g., 1 hour) to ensure complete lithiation.
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Add an electrophilic boron source, such as triisopropyl borate (B(O-iPr)₃), dropwise to the solution at -78°C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Acidify the mixture to a pH of approximately 2 with a dilute acid (e.g., 1N HCl).
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Extract the product with an organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid.
Applications in Drug Discovery
The primary utility of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole-2-position and various aryl or heteroaryl partners, paving the way for the creation of diverse molecular libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of biaryl and heteroaryl-indole scaffolds, which are prevalent in many biologically active compounds.
General Experimental Protocol:
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To a reaction vessel, add (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid (1.0 equivalent), the desired aryl or heteroaryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
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Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.
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Purge the reaction mixture with an inert gas (argon or nitrogen).
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Heat the mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-6-bromo-1-Boc-indole derivative.
Synthesis of Kinase Inhibitors
A significant application of this building block is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives. This class of compounds has shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The 6-bromo substitution on the indole ring offers a strategic handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Therapeutic Rationale:
The RET and TRKA receptor tyrosine kinases, upon binding to their respective ligands, dimerize and autophosphorylate. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell growth, proliferation, and survival. Oncogenic mutations or fusions of the RET and TRK genes can lead to constitutive activation of these pathways, driving tumor growth. Inhibitors derived from (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid are designed to block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.
Quantitative Data: Efficacy of Derived Inhibitors
While specific IC₅₀ values for inhibitors derived directly from the 6-bromo isomer are not available in the provided search results, derivatives of the closely related 7-bromo isomer have demonstrated potent inhibitory activity against RET and TRKA kinases. It is highly probable that derivatives of the 6-bromo isomer would exhibit similar activity profiles.
| Target Kinase | Representative IC₅₀ (nM) |
| RET | <10 |
| TRKA | <50 |
Note: Data is representative of the pyrimido[4,5-b]indole scaffold and serves as an indication of the potential of inhibitors derived from bromo-indolyl boronic acids.
Conclusion
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a highly valuable and strategic building block in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-substituted indole scaffolds, which are core components of potent kinase inhibitors, particularly dual RET/TRKA inhibitors. The synthetic accessibility and the potential for diverse functionalization at both the 2-position (via the boronic acid) and the 6-position (via the bromo substituent) make it a key component in the modern drug discovery toolbox for the development of next-generation cancer therapeutics.
